Cas no 2101196-49-8 (4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide)
![4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2101196-49-8x500.png)
4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide
- 1H-Pyrazole-3-carboxamide, 4-amino-N-[3-(diethylamino)propyl]-1-propyl-
-
- インチ: 1S/C14H27N5O/c1-4-9-19-11-12(15)13(17-19)14(20)16-8-7-10-18(5-2)6-3/h11H,4-10,15H2,1-3H3,(H,16,20)
- InChIKey: SYHRBRUQBPJIML-UHFFFAOYSA-N
- SMILES: N1(CCC)C=C(N)C(C(NCCCN(CC)CC)=O)=N1
4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB554528-500 mg |
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; . |
2101196-49-8 | 500MG |
€528.40 | 2022-03-01 | ||
abcr | AB554528-250 mg |
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; . |
2101196-49-8 | 250MG |
€381.10 | 2022-03-01 | ||
abcr | AB554528-100 mg |
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; . |
2101196-49-8 | 100MG |
€281.90 | 2022-03-01 | ||
abcr | AB554528-1 g |
4-Amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide; . |
2101196-49-8 | 1g |
€676.70 | 2022-03-01 |
4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide 関連文献
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamideに関する追加情報
Research Brief on 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide (CAS: 2101196-49-8)
The compound 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide (CAS: 2101196-49-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole-carboxamide structure, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, aiming to explore its full therapeutic potential.
One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction and cellular regulation, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide exhibits selective inhibition against certain kinase targets, suggesting its utility in targeted therapy. Researchers have employed molecular docking and kinetic assays to elucidate its binding affinity and inhibitory kinetics, providing a foundation for further optimization.
In addition to its kinase inhibitory activity, recent investigations have explored the compound's pharmacokinetic profile. Studies in animal models have revealed favorable absorption and distribution properties, with moderate metabolic stability. However, challenges remain in optimizing its bioavailability and minimizing off-target effects. Advanced formulations, such as nanoparticle-based delivery systems, are being investigated to enhance its therapeutic efficacy and reduce potential side effects.
The synthetic pathway for 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide has also been a focus of recent research. Efficient and scalable synthesis methods have been developed, leveraging modern organic chemistry techniques such as microwave-assisted reactions and catalytic amidation. These advancements not only improve the yield and purity of the compound but also facilitate its availability for further preclinical and clinical studies.
Looking ahead, the compound's potential applications extend beyond kinase inhibition. Early-stage research indicates its possible role in modulating other biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. Such versatility underscores the importance of continued investigation into its pharmacological properties and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide (CAS: 2101196-49-8) represents a promising candidate for drug development, with its unique chemical structure and multifaceted biological activities. Ongoing research aims to address current limitations and unlock its full therapeutic potential, paving the way for novel treatments in oncology, inflammation, and beyond.
2101196-49-8 (4-amino-N-[3-(diethylamino)propyl]-1-propyl-1H-pyrazole-3-carboxamide) Related Products
- 1131-63-1(5,6,7,8-tetrahydronaphthalene-2-carboxylic acid)
- 1332529-35-7(6-Methyl-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride)
- 767286-63-5(O-(3-fluoropropyl)hydroxylamine)
- 154801-30-6(2-Hydroxy-N-(1,3,4-trihydroxyoctadecan-2-yl)tetracosanamide)
- 1337174-63-6(3-(3-methyl-2-nitrophenyl)morpholine)
- 1594484-86-2(1-(3-hydroxypiperidin-1-yl)-3-methylpentan-1-one)
- 1341054-58-7(4-(5-chlorothiophen-2-yl)butanal)
- 1214341-30-6(2',5-Difluorobiphenyl-2-ol)
- 2229182-09-4(3-(but-3-yn-1-yl)-2,6-dichloro-5-fluoropyridine)
- 1226211-84-2(3',4,5'-Trifluorobiphenyl-3-amine)




